3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the class of tetrahydroquinazolines. This compound features a unique azetidine ring fused with a tetrahydroquinazoline structure, which contributes to its potential biological activities. The compound's structural complexity suggests various applications in medicinal chemistry, particularly in the development of new pharmacological agents.
This compound can be synthesized through various chemical reactions involving azetidine derivatives and quinazolinones. Research into its synthesis and biological properties has been conducted in academic and pharmaceutical settings, focusing on its potential therapeutic effects.
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one is classified as an organic heterocyclic compound. Its classification is significant due to the presence of nitrogen atoms in its structure, which often correlates with biological activity.
The synthesis of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. The use of solvents like methanol or dichloromethane is common, along with purification techniques such as recrystallization or chromatography.
The molecular structure of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one can be represented as follows:
Key structural data includes:
The reactivity of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one can be explored through various chemical transformations:
Reactions typically require specific conditions such as the presence of acids or bases as catalysts and may involve intermediates that are isolated for further characterization.
The mechanism by which 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one exerts its biological activity is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors.
Preliminary studies suggest potential antimicrobial and anticancer activities. Further research is required to clarify its mechanism at the molecular level, including binding affinities and interaction pathways.
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one has potential applications in:
The construction of the hybrid scaffold 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one relies on strategic bond disconnections between the azetidine and tetrahydroquinazolinone moieties. Two principal retrosynthetic approaches dominate the literature:
Azetidine-First Strategy: This route typically begins with Staudinger ketene-imine [2+2] cycloaddition to form the β-lactam (azetidinone) core. A representative pathway involves generating ketenes in situ from acyl chlorides (e.g., 2-(4-fluorobenzoyl)butanoyl chloride) under basic conditions (triethylamine), followed by cycloaddition with imines derived from 2-aminobenzamide derivatives [1] [7]. Subsequent reduction of the azetidinone carbonyl (e.g., using DIBAL-H or LiAlH₄) yields the 3-substituted azetidine, which undergoes ring closure with ortho-carbonyl functionalities via dehydrative condensation or reductive amination to form the tetrahydroquinazolinone ring [7].
Quinazolinone-First Strategy: This alternative approach synthesizes the tetrahydroquinazolinone core prior to azetidine incorporation. Condensation of anthranilic acid derivatives with aldehydes or ketones under acid catalysis forms 2-substituted dihydroquinazolinones. The N-3 position is then functionalized with azetidine-containing electrophiles (e.g., 3-haloazetidines) under basic conditions (K₂CO₃, DMF) [4] [9]. Protecting group strategies are often critical—tert-butoxycarbonyl (Boc) protection of the azetidine nitrogen prevents undesired quaternization during N-alkylation steps, followed by mild acid deprotection (e.g., TFA in DCM) [7].
Optimization Challenges: Key hurdles include suppressing azetidine ring-opening under acidic/basic conditions and managing the stereochemistry at C3/C4 of the azetidine and C3a/C8a of the quinazolinone. Careful control of reaction temperature (−78°C for ketene generation; reflux for cyclizations) and stoichiometry (1.2-1.5 equiv of acyl chlorides) significantly improves yields [1] [7].
Table 1: Representative Multi-Step Synthesis of Azetidine-Quinazolinone Hybrids
Step Sequence | Key Reagents/Conditions | Intermediate | Yield (%) | Ref |
---|---|---|---|---|
Staudinger Cycloaddition → Reduction | Et₃N, CH₂Cl₂, −78°C; DIBAL-H, THF | 3-(2-Aminophenyl)aminocarbonyl)azetidine | 65 | [7] |
Quinazolinone formation → N-Alkylation | AcOH, reflux; 3-Boc-azetidine, K₂CO₃, DMF | Boc-protected hybrid | 72 | [4] |
Deprotection | TFA/DCM (1:1), rt, 2h | 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one | 90 | [7] |
Efficient cyclization steps demand tailored catalysts to address the distinct electronic environments of azetidine and quinazolinone rings:
Lewis Acid Catalysts: TiCl₄ effectively activates carbonyl groups during quinazolinone ring closure from azetidine-containing precursors. For example, it facilitates intramolecular dehydrative cyclization of N-(2-carboxyphenyl)azetidine-3-carboxamides by coordinating with both amide and carboxylic acid oxygen atoms, lowering the activation barrier for ring formation [7]. BF₃·OEt₂ serves a similar role in Friedländer-type condensations involving keto-azetidines and o-aminoaldehydes [1].
Organocatalysts: Chiral phosphoric acids (CPAs, e.g., TRIP) enable enantioselective synthesis when prochiral centers are present. They promote Povarov or aza-Diels-Alder reactions between electron-deficient azetidines and quinazolinone-derived dienophiles via iminium ion activation, achieving ee values >90% for specific derivatives [9] [10]. Peptide-based catalysts (e.g., tripeptide C1) have demonstrated efficacy in atroposelective functionalization of quinazolinone-azetidine hybrids bearing ortho-substituted biaryl motifs [10].
Silylation Agents: N-Trimethylsilyl imines (generated in situ using LiN(TMS)₂) enhance Staudinger reactions with ketenes by increasing imine nucleophilicity, crucial for forming sterically congested 3,4-disubstituted azetidines [1]. Chlorotrimethylsilane (TMSCl) acts as a mild desilylation agent post-cyclization.
Functional Group Tolerance: Catalytic systems must accommodate diverse substituents:
Solvent choice critically impacts the sustainability profile of hybrid synthesis:
Green Solvent Substitutions: Ethanol-water mixtures (4:1) effectively replace dichloromethane (DCM) in Staudinger cycloadditions, enhancing ketene solubility while reducing aquatic toxicity [5] [6]. Dimethyl carbonate (DMC) serves as a biodegradable alternative to DMF or NMP for N-alkylation steps, offering comparable yields (70–85%) without reproductive toxicity concerns [3] [6]. Solvent selection guides (e.g., ETH Zurich’s EHS assessment) prioritize solvents like ethanol (EHS score: 1.5) and cyclopentyl methyl ether (CPME) over toluene (EHS: 3.9) or DCM (EHS: 6.5) based on combined environmental, health, and safety metrics [6].
Energy Efficiency: Microwave irradiation (100–120°C, 50–100 W) accelerates quinazolinone cyclization from 8–12 hours (conventional heating) to 15–30 minutes, reducing cumulative energy demand (CED) by ~60% [5] [9]. Ultrasound-assisted saponification of ester intermediates (e.g., ethyl azetidine-3-carboxylate) achieves near-complete conversion in 20 minutes versus 6 hours under reflux [5].
Waste Minimization: Solvent recycling via distillation reduces net CED by 40–70% for polar aprotic solvents like THF [3] [6]. Immobilized catalysts (e.g., silica-supported TiCl₄) enable >5 reuse cycles in ring-closure steps, diminishing heavy metal waste [7].
Table 2: Green Solvent Comparison for Key Synthetic Steps
Reaction Step | Conventional Solvent | Green Alternative | Environmental Impact Reduction | Yield Change |
---|---|---|---|---|
Staudinger Cycloaddition | DCM | EtOH:H₂O (4:1) | Lower VOC emissions, reduced aquatic toxicity | −5% |
N-Alkylation | DMF | Dimethyl carbonate | Biodegradable, non-reprotoxic | +3% |
Catalytic Ring Closure | Toluene | CPME | Higher boiling point, lower peroxide formation | No change |
Computational tools provide critical insights into reaction mechanisms and stereoselectivity:
DFT Studies of Staudinger Mechanism: Density functional theory (B3LYP/6-31G) calculations reveal the stepwise nature of ketene-imine cycloadditions. The initial nucleophilic attack of imine nitrogen on ketene forms a zwitterionic intermediate, with the *exo-approach favored by 2.3 kcal/mol over endo. Subsequent conrotatory ring closure is rate-determining, with torquoelectronic effects dictating cis/trans diastereoselectivity in azetidinone formation [1]. Substituent effects at ketene Cα dominate energy barriers—electron-donating groups lower ΔG‡ by 3–5 kcal/mol versus EWGs [1] [10].
Molecular Dynamics (MD) for Catalyst Design: MD simulations of peptide catalyst C1 (e.g., Ac-L-Phe-L-Pro-L-Dpg-NH₂) complexed with 3-arylquinazolinone show π-stacking between the quinazolinone aryl group and catalyst phenyl ring, alongside H-bonding to the azetidine nitrogen. This orients the substrate for enantioselective bromination (94% ee predicted, 92% observed) [10]. Machine learning models trained on DFT-computed transition states predict optimal catalyst modifications for new substrates.
Conformational Analysis of Hybrid Scaffold: Parametrized force fields (MMFF94) identify stable rotamers of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one. The lowest-energy conformer exhibits a perpendicular orientation between azetidine and quinazolinone planes, stabilized by intramolecular NH─O=C hydrogen bonding (distance: 2.1 Å). This influences docking poses in biological target simulations [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1